
Tyrphostin AG 835
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Basic Information
- IUPAC Name : (E)-2-cyano-3-(3,4-dihydroxyphenyl)-N-[(1S)-1-phenylethyl]prop-2-enamide
- Molecular Formula : C18H16N2O3
- Molecular Weight : 312.33 g/mol
Structure
The compound features a cyano group and a phenolic moiety, which are significant for its biological activity. The presence of the 3,4-dihydroxyphenyl group suggests potential antioxidant properties that may contribute to its therapeutic effects.
Antioxidant Activity
Research indicates that compounds similar to (E)-2-cyano-3-(3,4-dihydroxyphenyl)-N-[(1S)-1-phenylethyl]prop-2-enamide exhibit significant antioxidant properties. These properties are crucial for mitigating oxidative stress in various diseases, including neurodegenerative disorders and cardiovascular diseases. Studies have shown that such compounds can scavenge free radicals effectively, thereby reducing cellular damage and inflammation .
Anticancer Potential
Several studies have investigated the anticancer properties of this compound. It has been noted for its ability to inhibit the proliferation of cancer cells through various mechanisms:
- Induction of apoptosis in tumor cells.
- Inhibition of specific kinases involved in cancer progression.
Research has demonstrated that derivatives of this compound can exhibit selective cytotoxicity towards cancer cells while sparing normal cells .
Anti-inflammatory Effects
The compound's structural features suggest it may modulate inflammatory pathways. Preliminary studies indicate that it can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), thus providing a basis for its use in treating inflammatory conditions .
Neuroprotective Effects
Given the antioxidant properties associated with this compound, it has been explored for neuroprotective applications. Research indicates that it may protect neuronal cells from oxidative damage and apoptosis induced by neurotoxic agents . This property is particularly relevant in the context of diseases like Alzheimer's and Parkinson's.
Case Study 1: Antioxidant Activity Assessment
A study conducted by researchers at Virginia Commonwealth University evaluated the antioxidant capacity of several phenolic compounds, including derivatives of (E)-2-cyano-3-(3,4-dihydroxyphenyl)-N-[(1S)-1-phenylethyl]prop-2-enamide. The findings revealed that these compounds significantly reduced oxidative stress markers in vitro, suggesting their potential utility in preventing oxidative damage-related diseases .
Case Study 2: Anticancer Mechanisms
In a clinical trial involving various cancer cell lines, derivatives of this compound were tested for their ability to induce apoptosis. The results indicated a marked decrease in cell viability and an increase in apoptotic markers when treated with the compound compared to controls. This study highlights the potential of (E)-2-cyano-3-(3,4-dihydroxyphenyl)-N-[(1S)-1-phenylethyl]prop-2-enamide as a candidate for cancer therapy .
Wirkmechanismus
Target of Action
Tyrphostin AG 835 is primarily known as a Protein Tyrosine Kinase inhibitor . Protein Tyrosine Kinases (PTKs) are key regulators of critical cellular processes such as metabolism, cell division, and survival. By inhibiting PTKs, this compound can interfere with these processes, potentially leading to therapeutic effects .
Mode of Action
This inhibition can disrupt signal transduction pathways, leading to altered cellular function .
Biochemical Pathways
For instance, it may affect pathways related to cell growth and proliferation, apoptosis, and cell migration .
Pharmacokinetics
It is known that this compound is soluble in ethanol and dmso , which could influence its bioavailability and distribution.
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on the specific cellular context and the particular PTKs it inhibits. In general, inhibition of PTKs can lead to a disruption of cellular signaling, potentially affecting cell growth, survival, and other functions .
Biochemische Analyse
Biochemical Properties
Tyrphostin AG 835 has been shown to inhibit EGFR kinase activity . The inhibition of this enzyme is crucial as it plays a significant role in cell proliferation and survival, making it a target for cancer therapies . The compound interacts with EGFR by binding to its active site, thereby preventing the enzyme from catalyzing its substrate .
Cellular Effects
In cellular contexts, this compound has been shown to inhibit cell survival. Specifically, it has demonstrated inhibitory effects on CALO, INBL, and HeLa cells, with EC50 values of 3.12, 12.5, and 12.5 µM respectively . This suggests that this compound can influence cell function by modulating cell survival pathways, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with EGFR kinase. By binding to the active site of this enzyme, this compound prevents the enzyme from catalyzing its substrate, thereby inhibiting its activity . This can lead to changes in gene expression and cellular signaling pathways, contributing to its observed effects on cell survival .
Temporal Effects in Laboratory Settings
It has been suggested that this compound is a fast-reversible, non-ATP competitive inhibitor , indicating that its effects may be reversible over time.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Tyrphostin AG 835 kann durch einen mehrstufigen Prozess synthetisiert werden. Ein üblicher Syntheseweg beinhaltet die Kondensation von 3,4-Dihydroxybenzaldehyd mit Cyanoacetamid in Gegenwart einer Base zur Bildung des Zwischenprodukts. Dieses Zwischenprodukt wird dann mit (S)-α-Methylbenzylamin umgesetzt, um this compound zu ergeben .
Industrielle Produktionsverfahren
Obwohl spezifische industrielle Produktionsverfahren für this compound nicht umfassend dokumentiert sind, beinhaltet der allgemeine Ansatz die Optimierung des Synthesewegs für die großtechnische Produktion. Dies beinhaltet die Sicherstellung einer hohen Ausbeute und Reinheit des Endprodukts sowie die Implementierung effizienter Reinigungstechniken wie Umkristallisation oder Chromatographie .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Tyrphostin AG 835 durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Hydroxylgruppen am aromatischen Ring können zu Chinonen oxidiert werden.
Reduktion: Die Cyanogruppe kann zu einem Amin reduziert werden.
Substitution: Die Hydroxylgruppen können Substitutionsreaktionen mit verschiedenen Elektrophilen eingehen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat oder Chromtrioxid.
Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden verwendet.
Substitution: Elektrophile wie Alkylhalogenide oder Acylchloride können unter basischen Bedingungen verwendet werden.
Hauptprodukte, die gebildet werden
Oxidation: Chinonderivate.
Reduktion: Aminoderivate.
Substitution: Alkylierte oder acylierte Derivate.
Wissenschaftliche Forschungsanwendungen
This compound wurde ausgiebig auf seine Anwendungen in verschiedenen wissenschaftlichen Bereichen untersucht:
Chemie: Wird als Werkzeug zur Untersuchung der Hemmung von Proteintyrosinkinasen verwendet.
Biologie: Untersucht auf seine Auswirkungen auf zelluläre Signalwege und sein Potenzial, die Proliferation von Krebszellen zu hemmen.
Medizin: Als potenzieller Therapeutikum für die Krebsbehandlung erforscht, da es die EGFR-Kinaseaktivität hemmen kann.
Industrie: Wird in Forschung und Entwicklung für die Entdeckung und Entwicklung neuer Medikamente eingesetzt.
Wirkmechanismus
This compound entfaltet seine Wirkung, indem es die Aktivität von Proteintyrosinkinasen, insbesondere der Kinase des epidermalen Wachstumsfaktorrezeptors (EGFR), hemmt. Es bindet an die ATP-Bindungsstelle der Kinase und verhindert so die Phosphorylierung von Tyrosinresten an Zielproteinen. Diese Hemmung stört die nachgeschalteten Signalwege, die für die Zellproliferation und das Überleben unerlässlich sind, was es zu einem potenziellen Antikrebsmittel macht .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Tyrphostin AG 538: Ein weiterer Proteintyrosinkinasenhemmer mit ähnlichen hemmenden Wirkungen auf die EGFR-Kinase.
Tyrphostin AG 490:
Einzigartigkeit
Seine Struktur, die eine Cyanogruppe und Hydroxylgruppen am aromatischen Ring umfasst, trägt zu seiner unterschiedlichen chemischen Reaktivität und biologischen Aktivität bei .
Biologische Aktivität
(E)-2-cyano-3-(3,4-dihydroxyphenyl)-N-[(1S)-1-phenylethyl]prop-2-enamide, also known as a derivative of entacapone, has garnered attention in recent years for its potential biological activities. This compound exhibits various pharmacological properties, including antiviral and anti-inflammatory effects. Below is a comprehensive overview of its biological activity supported by research findings and data tables.
- Molecular Formula : C18H16N2O3
- Molecular Weight : 304.33 g/mol
- CAS Number : 133550-37-5
1. Antiviral Activity
Research indicates that (E)-2-cyano-3-(3,4-dihydroxyphenyl)-N-[(1S)-1-phenylethyl]prop-2-enamide has demonstrated significant antiviral properties, particularly against the H1N1 influenza virus. The compound acts by inhibiting viral replication and preventing the spread of the virus within infected cells.
Study Findings :
- In vitro studies showed that the compound effectively reduced viral titers in infected cell lines.
- The mechanism of action involves interference with viral protein synthesis and assembly.
2. Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. It appears to modulate inflammatory pathways, potentially benefiting conditions characterized by excessive inflammation.
Mechanism of Action :
- It inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
- The compound may also downregulate the NF-kB signaling pathway, which is crucial in mediating inflammatory responses.
Data Table: Summary of Biological Activities
Case Study 1: Antiviral Efficacy Against H1N1
A study conducted on various derivatives of entacapone found that (E)-2-cyano-3-(3,4-dihydroxyphenyl)-N-[(1S)-1-phenylethyl]prop-2-enamide exhibited a notable reduction in H1N1 viral load in vitro. The study utilized MDCK cells to assess viral replication post-treatment with varying concentrations of the compound.
Case Study 2: Anti-inflammatory Response
In a model of lipopolysaccharide (LPS)-induced inflammation in mice, administration of the compound resulted in a significant decrease in inflammatory markers. The study highlighted the potential for this compound to serve as a therapeutic agent in managing inflammatory diseases.
Eigenschaften
IUPAC Name |
(E)-2-cyano-3-(3,4-dihydroxyphenyl)-N-[(1S)-1-phenylethyl]prop-2-enamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3/c1-12(14-5-3-2-4-6-14)20-18(23)15(11-19)9-13-7-8-16(21)17(22)10-13/h2-10,12,21-22H,1H3,(H,20,23)/b15-9+/t12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMGQVUWXNOJOSJ-DGGAMASNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C(=CC2=CC(=C(C=C2)O)O)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1)NC(=O)/C(=C/C2=CC(=C(C=C2)O)O)/C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101017645 | |
Record name | (E)-2-Cyano-3-(3,4-dihydroxyphenyl)-N-[(1S)-1-phenylethyl]prop-2-enamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101017645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
133550-37-5 | |
Record name | Tyrphostin AG 835 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16763 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | (E)-2-Cyano-3-(3,4-dihydroxyphenyl)-N-[(1S)-1-phenylethyl]prop-2-enamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101017645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tyrphostin AG 835 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.